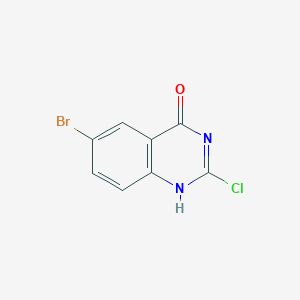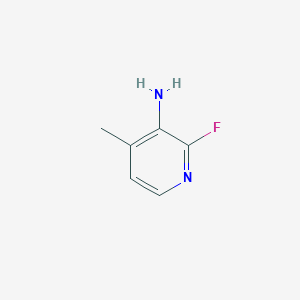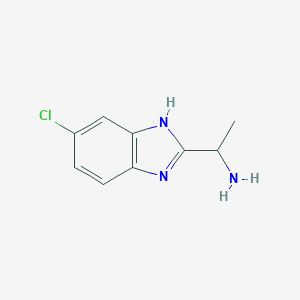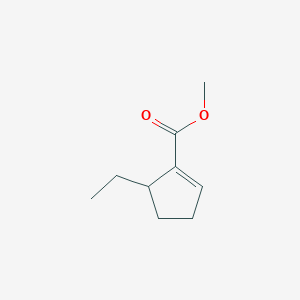
Methyl 5-ethylcyclopentene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethylcyclopentene-1-carboxylate is a chemical compound that has been widely studied for its potential applications in various fields. It is a cyclic ester that is used as a starting material for the synthesis of other compounds. In
Applications De Recherche Scientifique
Methyl 5-ethylcyclopentene-1-carboxylate has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. It is used as a starting material for the synthesis of other compounds, such as chiral auxiliaries, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-ethylcyclopentene-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, such as Michael additions and Diels-Alder reactions. It can also undergo ring-opening reactions to form other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Methyl 5-ethylcyclopentene-1-carboxylate. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-ethylcyclopentene-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility in reactions. However, it also has some limitations, such as its instability in the presence of water and its low reactivity in certain reactions.
Orientations Futures
There are several future directions for research on Methyl 5-ethylcyclopentene-1-carboxylate. These include the development of new synthetic methods, the exploration of its potential applications in materials science, and the investigation of its mechanism of action in various reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, Methyl 5-ethylcyclopentene-1-carboxylate is a versatile and widely studied compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Méthodes De Synthèse
The synthesis of Methyl 5-ethylcyclopentene-1-carboxylate involves the reaction of ethyl cyclopentadiene carboxylate with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. This method has been widely used in the synthesis of other compounds.
Propriétés
Numéro CAS |
182683-18-7 |
|---|---|
Nom du produit |
Methyl 5-ethylcyclopentene-1-carboxylate |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl 5-ethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-3-7-5-4-6-8(7)9(10)11-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
OBVUPEBZMYASCM-UHFFFAOYSA-N |
SMILES |
CCC1CCC=C1C(=O)OC |
SMILES canonique |
CCC1CCC=C1C(=O)OC |
Synonymes |
1-Cyclopentene-1-carboxylicacid,5-ethyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



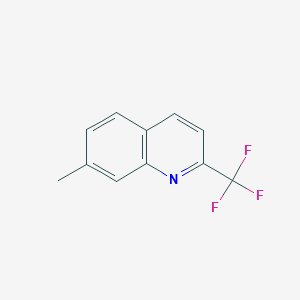
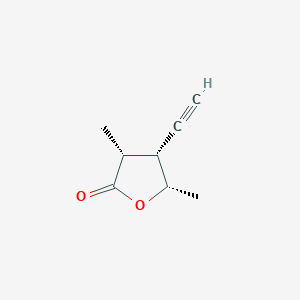
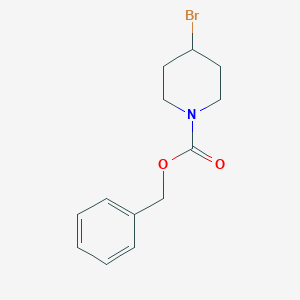
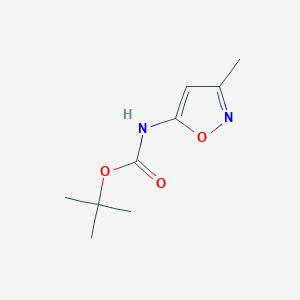
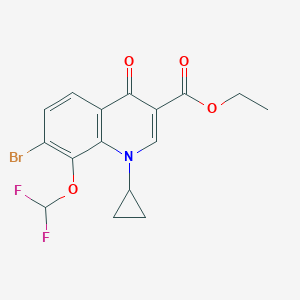

![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
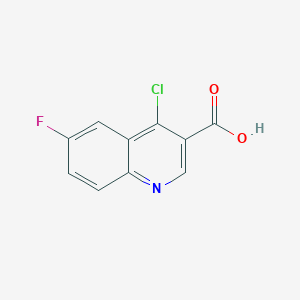
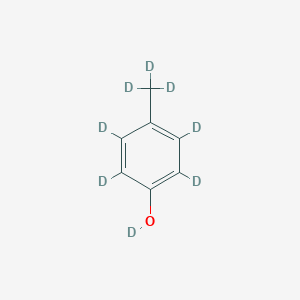
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

